8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Overview
Description
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is a compound that belongs to the class of azabicyclooctanes, which are bicyclic structures containing a nitrogen atom. These compounds are of interest due to their potential biological activities and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine involves several key steps, including alkylation, cyclization, and functional group transformations. For instance, a conformationally rigid analogue of 2-aminoadipic acid with an 8-azabicyclo[3.2.1]octane skeleton was synthesized from dimethyl rac-2,5-dibromohexanedioate, involving a cyclization step to form the bicyclic structure . Similarly, a series of 3alpha-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes was synthesized, indicating the versatility of the azabicyclo[3.2.1]octane scaffold in producing compounds with varied substituents .
Molecular Structure Analysis
The molecular structure of azabicyclo[3.2.1]octane derivatives has been studied using various spectroscopic techniques, including IR, 1H, and 13C NMR spectroscopy. X-ray diffraction has also been used to determine the crystal structure of certain derivatives, revealing preferred conformations such as chair-envelope shapes . These studies are crucial for understanding the three-dimensional arrangement of atoms in the molecule and the potential implications for biological activity.
Chemical Reactions Analysis
Azabicyclo[3.2.1]octane derivatives participate in a variety of chemical reactions. For example, an intramolecular hydrogen abstraction reaction promoted by N-radicals in carbohydrates has been used to synthesize chiral 8-oxa-6-azabicyclo[3.2.1]octane ring systems . This demonstrates the reactivity of the nitrogen atom in the azabicyclo[3.2.1]octane ring and its utility in constructing complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclo[3.2.1]octane derivatives are influenced by their conformation and substituents. The preferred conformation can affect the compound's solubility, stability, and reactivity. For example, the presence of a benzyl group can increase the lipophilicity of the compound, potentially affecting its binding affinity to biological targets . The bicyclic structure can also impart rigidity to the molecule, which may be advantageous in drug design by restricting the compound to a bioactive conformation.
Scientific Research Applications
Synthesis and Structure-Activity Relationships
A study by Thomson et al. (2006) explored the synthesis of 8-azabicyclo[3.2.1]octane amine hNK1 antagonists, revealing key structure-activity relationships of benzylamine and 6-exo substituents. This work highlighted how acidic substituents at C6 produce compounds with high affinity for hNK1 and selectivity over the hERG channel (Thomson et al., 2006).
Palladium-Catalyzed Hydroamination
Sakai et al. (2006) conducted a study on the hydroamination of cycloheptatriene with primary aromatic amines, benzylic amines, and beta-phenethylamines, producing tropene frameworks. This process, using a palladium catalyst, has implications in pharmaceutical development (Sakai, Ridder, & Hartwig, 2006).
Intramolecular Hydrogen Abstraction in Carbohydrates
Research by Francisco et al. (2003) focused on the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. Their method, involving intramolecular N-glycosidation, is significant for the synthesis of these bicyclic arrays and for selective oxidation in carbohydrate skeletons (Francisco, Herrera, & Suárez, 2003).
Novel Azabicyclic Amines and α7 Nicotinic Acetylcholine Receptor Activity
Walker et al. (2008) designed and synthesized new azabicyclic amines as isosteres of 3-aminoquinuclidine. Their aryl amides showed significant α7 nicotinic acetylcholine receptor activity, indicating potential applications in treating cognitive deficits in schizophrenia (Walker, Acker, Jacobsen, & Wishka, 2008).
Unsymmetrical Ureas Based on 8-Azabicyclo[3.2.1]octane Scaffold
A study by Agarkov and Gilbertson (2008) reported on the preparation of a library of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold. This research is important for understanding the synthesis of diverse ureas with potential pharmacological applications (Agarkov & Gilbertson, 2008).
Conformational Study of Esters Derived from 8-α-Hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane
Diez et al. (1991) synthesized and studied 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives. Their work provided insights into the preferred chair-envelope conformation of these compounds, important for understanding stereochemistry and molecular interactions (Diez et al., 1991).
properties
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWXPIKAEAYGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262720 | |
Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine | |
CAS RN |
96901-92-7, 76272-36-1 | |
Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96901-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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